6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline
Description
Properties
Molecular Formula |
C17H13Br2NO |
|---|---|
Molecular Weight |
407.1 g/mol |
IUPAC Name |
6-bromo-3-[bromo(phenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13Br2NO/c1-21-17-14(16(19)11-5-3-2-4-6-11)10-12-9-13(18)7-8-15(12)20-17/h2-10,16H,1H3 |
InChI Key |
GNELDHPJPGGSFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
This step is critical as it sets up the quinoline core with the appropriate halogen substituents for further modification.
-
- Phosphorus oxychloride (POCl3) (71.4–80 mL)
- N,N-Dimethylformamide (DMF) (27.2–30 mL)
- N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g)
- Cooling bath (cryosel) to maintain 15–30 °C during DMF addition
- Reaction temperature raised to 35–45 °C after addition
- Reaction maintained at 80 °C overnight
-
- POCl3 is added slowly to DMF under cooling to form the Vilsmeier reagent.
- The brown solution is heated and N-(4-bromophenyl)-3-hydrocinnamamide is added.
- The mixture is stirred overnight at 80 °C to promote cyclization and chlorination.
- Quenching is done by slow addition of ice-cold water (800 mL) with vigorous stirring.
- The product is extracted with methylene dichloride (three times), washed with water and dried over MgSO4.
- Solvent evaporation followed by purification via column chromatography yields 3-benzyl-6-bromo-2-chloroquinoline.
Conversion to 3-Benzyl-6-bromo-2-methoxyquinoline
-
- Anhydrous methanol (200 mL)
- Sodium methoxide solution (200 mL)
- Reflux overnight
-
- 3-Benzyl-6-bromo-2-chloroquinoline is dissolved in anhydrous methanol.
- Sodium methoxide is added dropwise, and the mixture is refluxed overnight.
- After cooling, the reaction mixture is poured into ice-cold water (1 L).
- Extraction with methylene dichloride (three times) is performed.
- Organic layers are combined, dried over MgSO4, and solvent evaporated.
- Crystallization from anhydrous methanol produces the 3-benzyl-6-bromo-2-methoxyquinoline intermediate.
Bromination to Form 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline
-
- N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (6.8–7.5 g)
- Benzoyl peroxide (1.2–1.5 g) as radical initiator
- Salt of wormwood (34.4–35.6 g) as additive
- Dry tetracol phenixin (500 mL) as solvent
- Reflux with stirring for 6–8 hours
-
- The 3-benzyl-6-bromo-2-methoxyquinoline intermediate is treated with NBS (or NCS) and benzoyl peroxide in dry tetracol phenixin.
- Salt of wormwood is added to facilitate the reaction.
- The mixture is refluxed with stirring for 6–8 hours to induce radical bromination at the benzylic position.
- After reaction completion, water is added, and the mixture is extracted with methylene dichloride.
- Organic phases are combined, dried over MgSO4, and solvent evaporated.
- Final purification by recrystallization from anhydrous diethyl ether yields the target compound.
| Step | Intermediate/Product | Key Reagents & Conditions | Purification Method | Yield & Notes |
|---|---|---|---|---|
| 1 | 3-Benzyl-6-bromo-2-chloroquinoline | POCl3, DMF, N-(4-bromophenyl)-3-hydrocinnamamide, 80 °C, overnight | Extraction, column chromatography | High yield, brown liquid intermediate |
| 2 | 3-Benzyl-6-bromo-2-methoxyquinoline | Sodium methoxide in anhydrous methanol, reflux overnight | Extraction, crystallization | High purity, crystallized product |
| 3 | This compound | NBS, benzoyl peroxide, salt of wormwood, tetracol phenixin, reflux 6–8 h | Extraction, recrystallization | High yield, confirmed by NMR |
- The synthetic route emphasizes mild conditions for halogenation and substitution to preserve the quinoline core and avoid side reactions.
- Use of phosphorus oxychloride and DMF to generate the Vilsmeier reagent is a classic approach for quinoline ring functionalization.
- Sodium methoxide effectively substitutes chlorine with a methoxy group under reflux, demonstrating good nucleophilic aromatic substitution.
- Radical bromination using NBS and benzoyl peroxide is selective for benzylic bromination, yielding the bromo(phenyl)methyl substituent.
- Purification by column chromatography and recrystallization ensures high purity, essential for subsequent applications.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of the final product.
The preparation of this compound is efficiently achieved through a three-step synthetic pathway involving Vilsmeier-Haack formylation/chlorination, nucleophilic substitution with sodium methoxide, and radical bromination. The methods reported provide high yields and purity, validated by chromatographic and spectroscopic techniques. This synthesis is reproducible and scalable, making it suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the quinoline ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
Pharmaceutical Development
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is primarily recognized for its potential applications in drug development, particularly as an antimicrobial and anticancer agent. Quinoline derivatives are known for their diverse biological activities, making them valuable in the design of new therapeutic agents.
- Antimicrobial Activity : Research indicates that compounds within the quinoline class, including this specific compound, may exhibit significant antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various pathogens by interfering with their metabolic pathways.
- Anticancer Properties : The compound has shown promise in preclinical studies as a potential anticancer agent. It may inhibit specific enzymes involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects.
Mechanistic Studies
Understanding the mechanisms by which this compound interacts with biological targets is crucial for its development as a therapeutic agent.
- Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting the need for further investigation into drug interactions.
- Targeted Therapy : The compound's ability to interact with specific receptors and enzymes involved in metabolic pathways may provide insights into its potential use in targeted therapies for diseases such as cancer and tuberculosis .
Applications in Cosmetic Formulations
In addition to its pharmaceutical applications, this compound may also find use in cosmetic formulations due to its properties.
- Stability and Efficacy : Cosmetic products require thorough investigation regarding safety and stability before market introduction. The incorporation of such compounds could enhance the effectiveness of formulations aimed at skin health or anti-aging .
Synthesis and Structural Studies
The synthesis of this compound can be achieved through various methods, emphasizing the importance of developing efficient synthetic routes for its production.
- Synthetic Pathways : Recent advancements have focused on optimizing synthetic routes to increase yield and reduce time consumption during synthesis. This optimization is crucial for scaling up production for research and commercial applications .
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer properties of this compound involved testing its efficacy against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics.
Case Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it significantly inhibited specific isoforms of these enzymes, which are critical for drug metabolism. This interaction could have implications for drug-drug interactions when used alongside other medications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-formylchromone: Another brominated quinoline derivative with similar chemical properties.
3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group that exhibit similar reactivity patterns.
Uniqueness
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and a methoxy group makes it a versatile compound for various synthetic and research applications.
Biological Activity
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. The compound's unique structure, characterized by dual bromination and a methoxy group, enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 407.1 g/mol
- Structural Features : The presence of bromine and methoxy functional groups contributes to its unique biological properties.
Pharmacological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess significant antimicrobial properties. Quinoline derivatives are often explored for their potential as antibacterial and antifungal agents. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae .
Anticancer Activity
Research indicates that this quinoline derivative may inhibit certain enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, compounds with similar structures have shown promising results in various cancer cell lines, with IC values indicating significant cytotoxicity .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been noted. Studies on related quinoline derivatives indicate that the introduction of methoxy groups enhances anti-inflammatory activity, suggesting that this compound may similarly exhibit these effects .
The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with various biological macromolecules, influencing metabolic pathways and potentially altering drug efficacy. The inhibition of cytochrome P450 enzymes suggests a role in drug metabolism modulation .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 5-Bromo-2-methoxyquinoline | 0.77 | Exhibits antimicrobial properties |
| 4-Bromo-2-methoxy-6-methylpyridine | 0.73 | Known for anti-inflammatory effects |
| 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol | 0.74 | Potential anticancer activity |
| Methyl 7-bromoquinoline-4-carboxylate | 0.73 | Used in organic synthesis |
The unique structural features of this compound contribute to its enhanced reactivity and potential biological activity compared to these related compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activities of quinoline derivatives similar to this compound:
- Anticancer Studies : A study reported IC values for related compounds against various cancer cell lines (e.g., HeLa, HCT116), demonstrating significant cytotoxicity .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of quinoline derivatives, revealing substantial inhibition against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research indicated that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like ibuprofen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
